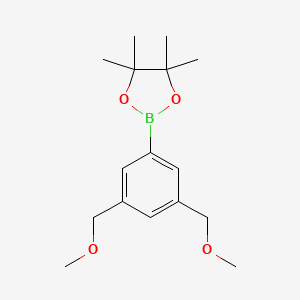

3,5-Bis(methoxymethyl)phenylboronic acid pinacol ester

Description

3,5-Bis(methoxymethyl)phenylboronic acid pinacol ester is a boronic ester derivative characterized by two methoxymethyl (–CH₂OCH₃) groups at the 3- and 5-positions of the phenyl ring (Fig. 1). The pinacol ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stabilizes the boronic acid group, enhancing its solubility in organic solvents and reducing hydrolysis susceptibility compared to the free acid form. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science .

Properties

IUPAC Name |

2-[3,5-bis(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BO4/c1-15(2)16(3,4)21-17(20-15)14-8-12(10-18-5)7-13(9-14)11-19-6/h7-9H,10-11H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSRAVTWWXNWEPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)COC)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(methoxymethyl)phenylboronic acid pinacol ester typically involves the reaction of 3,5-bis(methoxymethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

Suzuki–Miyaura Coupling: This is the most common reaction involving 3,5-Bis(methoxymethyl)phenylboronic acid pinacol ester. It undergoes cross-coupling with various aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using acidic conditions or specific catalysts.

Common Reagents and Conditions:

Suzuki–Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol) are commonly used.

Protodeboronation: Acidic reagents such as hydrochloric acid or catalysts like platinum on carbon can be employed.

Major Products:

Suzuki–Miyaura Coupling: The major products are biaryl compounds or styrene derivatives, depending on the coupling partner.

Protodeboronation: The major product is the corresponding phenyl derivative without the boronic ester group.

Scientific Research Applications

Organic Synthesis

Suzuki–Miyaura Coupling Reactions : This compound is extensively used in Suzuki–Miyaura coupling reactions, which are fundamental for forming carbon-carbon bonds. These reactions are critical for synthesizing biaryl compounds and styrene derivatives, making the compound invaluable in creating complex organic molecules .

| Application | Description |

|---|---|

| Biaryl Synthesis | Formation of biaryl compounds through coupling with aryl halides. |

| Styrene Derivatives | Used in reactions with alkenes to produce styrene derivatives. |

Medicinal Chemistry

In the field of medicinal chemistry, this compound is utilized for synthesizing biologically active molecules. Its ability to form stable carbon-carbon bonds is crucial for developing new therapeutic agents, including potential drug candidates.

| Application | Example |

|---|---|

| Drug Development | Used in synthesizing anti-cancer agents and other pharmaceuticals. |

| Agrochemicals | Important for creating herbicides and pesticides through complex organic transformations. |

Materials Science

The compound also finds applications in materials science, particularly in the production of advanced materials such as polymers and electronic components. Its role in forming diverse molecular structures is essential for developing new materials with specific properties .

| Application | Description |

|---|---|

| Polymer Production | Utilized in synthesizing high-performance polymers with tailored properties. |

| Electronic Components | Important for creating conductive materials used in electronics. |

Case Studies

- Case Study on Drug Synthesis : Research has demonstrated the use of this compound in synthesizing a novel class of anti-cancer drugs. The compound facilitated the formation of key intermediates that led to high-yield production of target molecules with enhanced biological activity.

- Industrial Application in Polymer Science : A study highlighted its application in developing a new polymer blend used in electronic devices. The compound's unique structure allowed for improved conductivity and stability under operational conditions.

Mechanism of Action

Suzuki–Miyaura Coupling: The mechanism involves three main steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

Transmetalation: The organoboron compound transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex releases the coupled product and regenerates the palladium catalyst.

Molecular Targets and Pathways: The primary target is the palladium catalyst, which facilitates the coupling reaction. The pathways involve the formation and breaking of carbon-palladium and carbon-boron bonds.

Comparison with Similar Compounds

Substituent Effects on Reactivity in Cross-Coupling Reactions

The electronic nature of substituents on the phenyl ring significantly impacts reaction efficiency in Suzuki-Miyaura couplings. For example:

- 3,5-Bis(methoxycarbonyl)phenylboronic acid pinacol ester (electron-withdrawing methoxycarbonyl groups) exhibits reduced reactivity due to decreased electron density at the boron center, yielding 13% over two steps in a coupling reaction .

- 3,5-Dimethoxyphenylboronic acid pinacol ester (electron-donating methoxy groups) shows higher reactivity, with yields exceeding 46% under similar conditions .

Table 1. Substituent Effects on Cross-Coupling Efficiency

Hydrolysis Stability in Aqueous Media

Hydrolysis rates of boronic esters depend on substituent polarity and steric effects:

- Para-hydroxyphenylboronic pinacol ester hydrolyzes rapidly in water (half-life ~10 min) due to the polar hydroxy group facilitating nucleophilic attack .

- Para-aminophenylboronic pinacol ester hydrolyzes slower (half-life ~3 hours) due to reduced electrophilicity at boron from the electron-donating amine group .

- 3,5-Bis(methoxymethyl)phenylboronic ester likely exhibits intermediate hydrolysis stability.

Table 2. Hydrolysis Half-Lives of Selected Boronic Esters

| Substituent Position & Type | Half-Life (Water) | Reference |

|---|---|---|

| Para-hydroxy | 10 min | |

| Para-acetamido | 10 min | |

| Para-amino | 3 hours | |

| 3,5-Bis(methoxymethyl)* | Inferred >1 hour | – |

Solubility in Organic Solvents

Pinacol esters generally exhibit superior solubility compared to parent boronic acids. Key comparisons include:

- Phenylboronic acid pinacol ester : High solubility in chloroform, acetone, and ethers due to reduced hydrogen bonding .

- Azaester derivatives : Lower solubility in hydrocarbons (e.g., methylcyclohexane) but high solubility in polar solvents like chloroform .

- 3,5-Bis(methoxymethyl)phenylboronic ester: Methoxymethyl groups enhance lipophilicity, likely improving solubility in nonpolar solvents compared to hydroxy- or carboxy-substituted analogs.

Biological Activity

3,5-Bis(methoxymethyl)phenylboronic acid pinacol ester (CAS No. 1003323-26-9) is a boronic acid derivative that has garnered attention in medicinal chemistry and organic synthesis due to its unique structural features and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a phenylboronic acid core substituted with two methoxymethyl groups at the 3 and 5 positions. This configuration enhances its solubility and reactivity, making it a valuable building block in various chemical reactions.

Boronic acids, including this compound, primarily interact with diol-containing compounds through reversible covalent bonding. This interaction is crucial for their biological activity, particularly in enzyme inhibition and drug delivery systems.

- Protodeboronation : The compound can undergo protodeboronation, leading to the release of the boron moiety and the formation of phenolic derivatives. This reaction is significant as it can modulate the biological activity of the compound by altering its molecular structure .

Pharmacological Applications

- Anticancer Activity : Research indicates that boronic acid derivatives can inhibit proteasome activity, which is vital for cancer cell survival. The ability to disrupt this pathway may lead to apoptosis in malignant cells.

- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes such as glycosidases and proteases, which are involved in various metabolic pathways.

- Drug Delivery : Due to its ability to form stable complexes with diols, this compound can be utilized in targeted drug delivery systems where selective release is necessary.

Case Studies

Several studies have investigated the biological effects of boronic acid derivatives:

- Study on Enzyme Inhibition : A study demonstrated that phenylboronic acids could effectively inhibit β-glucosidase activity by forming stable complexes with the enzyme's active site. This inhibition was found to be concentration-dependent and reversible .

- Anticancer Research : Another investigation focused on the anticancer properties of boronic acids, revealing that they could induce apoptosis in cancer cell lines by disrupting proteasome function. The study highlighted the importance of structural modifications in enhancing efficacy .

Comparative Analysis

The biological activities of this compound can be compared with other boronic acid derivatives:

Q & A

Q. What are the recommended methods for determining the solubility of 3,5-bis(methoxymethyl)phenylboronic acid pinacol ester in organic solvents?

The solubility of boronic acid pinacol esters can be determined using a synthetic method where biphasic samples of known composition are heated under rigorous stirring until turbidity disappears, indicating solid-liquid equilibrium . However, challenges arise due to the compound’s potential to form micellar systems or undergo dehydration during heating, which may skew results. To mitigate this, ensure solvents are thoroughly dried and use controlled heating rates to avoid premature anhydride formation. NMR validation of sample purity before testing is also critical .

Q. How can researchers synthesize this compound from carboxylic acid precursors?

A metal-free, photoinduced decarboxylative borylation method is effective. Activate carboxylic acids with N-hydroxyphthalimide esters, then react with bis(catecholato)diboron under visible light in amide solvents. This radical-mediated process avoids traditional catalysts and is compatible with primary, secondary, and tertiary acids. Post-reaction, isolate the pinacol ester via column chromatography or recrystallization .

Q. What storage conditions ensure the stability of this boronic ester?

Store the compound at 0–6°C in a sealed, moisture-free container under inert gas (e.g., argon). Refrigeration prevents hydrolysis of the boronic ester moiety, while desiccants (e.g., molecular sieves) mitigate water ingress. Avoid prolonged exposure to light, as UV/visible light may initiate unintended radical reactions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations can model the electronic effects of the methoxymethyl substituents on the boronic ester’s Lewis acidity, which influences Suzuki-Miyaura coupling efficiency. Solvation-free energy calculations in solvents like acetone or chloroform provide insights into reaction kinetics. Pair these with experimental ¹¹B NMR data to correlate computed boron-center electrophilicity with observed reactivity .

Q. What strategies resolve contradictions in solubility or reactivity data caused by variable anhydride content?

Boronic acids and esters exist in equilibrium with anhydrides, complicating reproducibility. Use ¹H/¹¹B NMR to quantify the ratio of ester to anhydride in batches . For solubility studies, pre-equilibrate samples in anhydrous solvents under controlled humidity. Thermogravimetric analysis (TGA) can identify dehydration temperatures, enabling experimental conditions that favor the ester form .

Q. How can researchers optimize Suzuki-Miyaura cross-coupling yields with this sterically hindered boronic ester?

Steric hindrance from the methoxymethyl groups may slow transmetallation. Use Pd catalysts with bulky ligands (e.g., SPhos or RuPhos) to enhance oxidative addition. Anhydrous conditions and elevated temperatures (60–80°C) in toluene or THF improve efficiency. Pre-mixing the ester with a slight excess of base (e.g., K₂CO₃) ensures deprotection of the boronic acid in situ .

Q. What advanced techniques quantify trace impurities in high-purity samples of this compound?

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm resolves polar byproducts. For non-volatile impurities, use LC-MS with electrospray ionization (ESI). Quantify residual solvents (e.g., pinacol or methanol) via GC-FID. Cross-validate purity with ¹³C NMR integration of the boronic ester peak relative to impurities .

Methodological Considerations

- Handling Air-Sensitive Intermediates : Perform reactions under Schlenk line or glovebox conditions to prevent oxidation of the boronic ester .

- Controlled Dehydration : Use Dean-Stark traps during synthesis to remove water and shift equilibrium toward the ester form .

- Spectroscopic Validation : ¹¹B NMR (δ ~30 ppm for pinacol esters) and IR (B-O stretch ~1350 cm⁻¹) confirm structural integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.